5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

Research programs targeting selective COX-2 inhibition require building blocks with validated pharmacophoric elements. Generic indole-2-carboxylic acids lack the critical 7-methylsulfonyl group that drives nanomolar potency (IC₅₀ ~43 nM) and >2000-fold COX-2 selectivity. This compound delivers: • Precise 5-fluoro-7-(methylsulfonyl) substitution for definitive SAR studies • 2-COOH handle enabling amide, ester, and decarboxylative coupling libraries • Enhanced thermal stability (mp 270-272 °C) vs. mono-substituted analogs • Distinct TPSA (95.6 Ų) for reversed-phase HPLC method calibration. Supplied with Certificate of Analysis for pharmaceutical R&D procurement.

Molecular Formula C10H8FNO4S
Molecular Weight 257.24 g/mol
CAS No. 849035-87-6
Cat. No. B1304080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
CAS849035-87-6
Molecular FormulaC10H8FNO4S
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O
InChIInChI=1S/C10H8FNO4S/c1-17(15,16)8-4-6(11)2-5-3-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
InChIKeyWNCWFIMFLBFIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Core Structural and Physicochemical Profile


5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid (CAS: 849035-87-6) is a disubstituted indole-2-carboxylic acid derivative with a fluorine atom at the 5-position and a methylsulfonyl (SO2Me) group at the 7-position . The compound possesses a molecular formula of C10H8FNO4S and a molecular weight of 257.24 g/mol . It is characterized by a melting point of 270–272 °C and a calculated XLogP3-AA of 1.2 . Its structural features position it within the class of fluorinated indolecarboxylic acids and sulfonylindole derivatives, which have been investigated in medicinal chemistry for enzyme inhibition and receptor modulation applications [1].

Structural Differentiation of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Why Generic Indole-2-carboxylic Acid Substitution Is Not Viable


Indiscriminate substitution of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid with simpler analogs such as unsubstituted indole-2-carboxylic acid, 5-fluoroindole-2-carboxylic acid (CAS: 399-76-8), or 7-methylsulfonylindole-2-carboxylic acid fails due to profound differences in physicochemical and electronic properties driven by the unique combination and regiochemistry of the 5-fluoro and 7-methylsulfonyl substituents . The presence of both substituents on the indole core alters hydrogen-bonding capacity, lipophilicity, and molecular recognition patterns relative to any mono-substituted comparator. The methylsulfonyl group, in particular, contributes a strong electron-withdrawing effect and substantial topological polar surface area (TPSA) that cannot be replicated by other substituents, and has been demonstrated in analogous indole series to confer COX-2 inhibitory potency at nanomolar concentrations (IC50 values of 43–46 nM) and exceptional selectivity (selectivity indices >2163) [1]. These divergent properties preclude any assumption of functional interchangeability and necessitate compound-specific procurement for applications where precise molecular recognition is required.

Quantitative Evidence Guide: Differential Properties of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid vs. Comparators


Lipophilicity (XLogP3-AA): Comparison with 5-Fluoroindole-2-carboxylic Acid

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid exhibits a calculated XLogP3-AA of 1.2, representing a moderate increase in lipophilicity compared to its mono-fluorinated analog 5-fluoroindole-2-carboxylic acid (XLogP3-AA not directly reported but inferred lower from TPSA and molecular weight differences) . The introduction of the methylsulfonyl group at the 7-position partially offsets the polarity increase from the sulfonyl moiety through increased molecular surface area and van der Waals interactions, resulting in a net logP value that differs from both the parent indole-2-carboxylic acid and the 5-fluoro analog.

Lipophilicity Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA): Impact on Solubility and Bioavailability

The target compound exhibits a TPSA of 95.6 Ų, which is substantially higher than the 53.1 Ų TPSA of 5-fluoroindole-2-carboxylic acid (CAS 399-76-8) . This 42.5 Ų increase is directly attributable to the addition of the methylsulfonyl (SO2Me) group at the 7-position, which contributes two additional hydrogen bond acceptors (total of 5 vs. 3) and increases the heavy atom count from 13 to 17.

Polar Surface Area Solubility Oral Bioavailability

Melting Point as a Crystallinity and Handling Indicator: 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid vs. 5-Fluoroindole-2-carboxylic Acid

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid exhibits a melting point of 270–272 °C . This is significantly higher than the 249 °C (dec.) melting point reported for 5-fluoroindole-2-carboxylic acid . The elevated melting point is consistent with enhanced intermolecular interactions—likely hydrogen bonding involving the sulfonyl oxygen atoms and/or dipole-dipole interactions—afforded by the additional methylsulfonyl substituent.

Thermal Stability Crystallinity Solid-State Properties

Hydrogen Bonding Capacity and Rotatable Bond Count: Structural Rigidity and Intermolecular Interactions

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, with 2 rotatable bonds . In contrast, 5-fluoroindole-2-carboxylic acid has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and only 1 rotatable bond . The additional two hydrogen bond acceptors arise from the sulfonyl oxygens of the methylsulfonyl group, while the increased rotatable bond count reflects the additional degree of freedom associated with the SO2Me substituent.

Hydrogen Bonding Molecular Flexibility Pharmacophore Modeling

Biological Relevance of the Methylsulfonyl Substituent: Evidence from Indole-Based COX-2 Inhibitor Series

While direct biological activity data for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are not available in the current literature, structural analogs containing the 5-methylsulfonyl-1H-indole-2-carboxylic acid scaffold have demonstrated potent and selective COX-2 inhibition. Specifically, 2-(4-chlorophenyl)-5-methylsulfonyl-1-(4-trifluoromethylphenyl)-1H-indole exhibited an IC50 of 43 nM against COX-2 with a COX-2/COX-1 selectivity index >2331 [1]. These data underscore the critical contribution of the methylsulfonyl group to target engagement and selectivity within this chemical series.

COX-2 Inhibition Enzyme Selectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid


Medicinal Chemistry: Scaffold for COX-2 Inhibitor Lead Optimization

Based on the established activity of 5-methylsulfonylindole derivatives as potent and selective COX-2 inhibitors (IC50 values as low as 43 nM) [1], 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid serves as a versatile core scaffold for structure-activity relationship (SAR) studies. The carboxylic acid handle at the 2-position enables facile derivatization to esters, amides, or other functional groups while maintaining the critical 7-methylsulfonyl pharmacophore that drives COX-2 binding and selectivity. Procurement of this compound is justified for research programs focused on anti-inflammatory drug discovery requiring COX-2 selectivity indices exceeding 2000-fold over COX-1.

Reference Standard for Analytical Method Development: TPSA and LogP Differentiation

The compound's distinct TPSA of 95.6 Ų and calculated XLogP3-AA of 1.2 make it a suitable reference standard for calibrating reversed-phase HPLC methods and evaluating chromatographic retention behavior of moderately polar indole derivatives. Its TPSA value is 80% higher than that of 5-fluoroindole-2-carboxylic acid (53.1 Ų) , providing a clear separation benchmark for method development and validation in analytical chemistry laboratories.

Solid-State Chemistry and Formulation Development: Thermal Stability and Crystallinity Studies

With a melting point of 270–272 °C , this compound exhibits enhanced thermal stability relative to 5-fluoroindole-2-carboxylic acid (249 °C, dec.) . This property makes it suitable for studies involving elevated-temperature processing, solid-state characterization, and polymorph screening. Procurement is appropriate for pharmaceutical development groups evaluating crystalline forms, salt selection, and thermal degradation profiles of sulfonyl-containing drug candidates.

Organic Synthesis: Building Block for 5-Fluoro-7-substituted Indole Derivatives

The compound serves as a key synthetic intermediate for generating libraries of 5-fluoro-7-(methylsulfonyl)indole derivatives through transformations of the 2-carboxylic acid group. The combination of 5-fluoro and 7-methylsulfonyl substituents provides a unique electronic environment that can be exploited in further functionalization reactions, including amide coupling, esterification, and decarboxylative cross-coupling. Procurement is justified for synthetic chemistry groups requiring this specific substitution pattern, which cannot be accessed from simpler indole-2-carboxylic acid starting materials.

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